molecular formula C15H11Cl2FO B1327575 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone CAS No. 898787-32-1

2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone

Cat. No. B1327575
M. Wt: 297.1 g/mol
InChI Key: QHEKYBBYHHUNLL-UHFFFAOYSA-N
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Description

“2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves reactions such as protodeboronation of pinacol boronic esters2. Another method involves the reaction of 3-chloro-2-methylaniline with other reagents3. However, the exact synthesis process for “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction4. However, the specific molecular structure of “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported2. However, the specific chemical reactions involving “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “3-(2-Chlorophenyl)propionic acid” has a molecular weight of 184.6205. However, the specific physical and chemical properties of “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.


Scientific Research Applications

Metabolic Studies and Spectroscopy

The use of 1H and 19F-nmr spectroscopy has provided insights into the metabolic pathways and urinary excretion of various substituted phenols, including compounds similar to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. These studies highlight the potential of nmr spectroscopy in constructing metabolic databases for xenobiotics, aiding in understanding structure-metabolism relationships (Bollard et al., 1996).

Environmental Impact Studies

Research on environmental pollutants, such as chlorophenyl derivatives, has focused on their effects on hepatic cytochrome P450 expression through nuclear receptors like the constitutive androstane receptor and pregnane X receptor. These studies provide a foundation for understanding the environmental and biological impacts of such compounds and their metabolites (Wyde et al., 2003).

Pharmacological Applications

Research on the pharmacological activities of various quinazolinones and other related compounds, including those with chlorophenyl substitutions, has contributed to the development of new therapeutic agents. These studies explore the potential hypnotic effects and other pharmacological properties of these compounds, guiding the design of new drugs with improved efficacy and safety profiles (Hisano et al., 1975).

Bioavailability and Metabolism

Investigations into the bioavailability and metabolism of chlorogenic acid, a compound structurally related to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, have revealed the significant role of gut microflora in its metabolic processes. These findings emphasize the complexity of bioavailability for such compounds and the importance of considering gut microbiota in their pharmacokinetics (Gonthier et al., 2003).

Chemosensory Research

The development of fluorescent chemosensors based on structural analogs of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone showcases the application of such compounds in detecting various analytes. This research highlights the versatility of these compounds in creating sensitive and selective detection systems for a wide range of substances (Roy, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-2-methylaniline, indicates that it has acute toxicity, can cause skin corrosion and serious eye damage, and may cause respiratory sensitization3. However, the specific safety and hazards associated with “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.


Future Directions

The future directions for research on “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not specified in the available resources.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed and specific information, further research or consultation with a chemical expert is recommended.


properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEKYBBYHHUNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644445
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone

CAS RN

898787-32-1
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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